![molecular formula C25H26IN5O2 B1196163 1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol CAS No. 83538-85-6](/img/structure/B1196163.png)
1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol, also known as poly(allyl isocyanate-co-butyl acrylate), is a copolymer composed of allyl isocyanate and butyl acrylate monomers. This compound is known for its unique properties, including high thermal stability, excellent mechanical strength, and good chemical resistance. These characteristics make it a valuable material in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of poly(allyl isocyanate-co-butyl acrylate) typically involves free radical polymerization. The process begins with the preparation of a reaction mixture containing allyl isocyanate, butyl acrylate, and a suitable initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-80°C to initiate the polymerization process. The reaction is allowed to proceed for several hours until the desired molecular weight is achieved .
Industrial Production Methods
In an industrial setting, the production of poly(allyl isocyanate-co-butyl acrylate) is scaled up using continuous polymerization techniques. This involves the use of large reactors equipped with efficient mixing and temperature control systems. The monomers and initiator are continuously fed into the reactor, and the polymer product is continuously removed. This method ensures a consistent product quality and allows for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Poly(allyl isocyanate-co-butyl acrylate) undergoes various chemical reactions, including:
Oxidation: The allyl groups in the polymer can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The isocyanate groups can be reduced to form amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions are carried out using reagents like alcohols or amines in the presence of a catalyst such as dibutyltin dilaurate (DBTDL).
Major Products Formed
Oxidation: Epoxides, hydroxyl groups, and other oxygenated derivatives.
Reduction: Primary and secondary amines.
Substitution: Urethanes and ureas.
Scientific Research Applications
Poly(allyl isocyanate-co-butyl acrylate) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and mechanical properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties
Mechanism of Action
The mechanism of action of poly(allyl isocyanate-co-butyl acrylate) is primarily based on its chemical structure and functional groups. The isocyanate groups can react with various nucleophiles, leading to the formation of urethane and urea linkages. These reactions are crucial for the polymer’s cross-linking and curing processes, which enhance its mechanical strength and thermal stability. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the isocyanate groups and the subsequent formation of stable covalent bonds .
Comparison with Similar Compounds
Poly(allyl isocyanate-co-butyl acrylate) can be compared with other similar compounds such as:
Poly(allyl isocyanate-co-methyl methacrylate): This copolymer has similar properties but with different mechanical and thermal characteristics due to the presence of methyl methacrylate.
Poly(allyl isocyanate-co-ethyl acrylate): This compound exhibits different solubility and flexibility properties compared to poly(allyl isocyanate-co-butyl acrylate).
Poly(allyl isocyanate-co-styrene): This copolymer has enhanced rigidity and chemical resistance due to the presence of styrene .
Properties
CAS No. |
83538-85-6 |
---|---|
Molecular Formula |
C25H26IN5O2 |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H26IN5O2/c1-25(2,13-16-10-11-21(30-31-27)19(26)12-16)28-14-17(32)15-33-23-9-5-8-22-24(23)18-6-3-4-7-20(18)29-22/h3-12,17,28-29,32H,13-15H2,1-2H3 |
InChI Key |
OPCQOKRIQZJZNB-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Synonyms |
4-azido-3-iodobenzylcarazolol pAIBC para-azido-m-iodobenzylcarazolol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.